molecular formula C15H21NO3 B3080635 Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 1088994-48-2

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B3080635
CAS No.: 1088994-48-2
M. Wt: 263.33
InChI Key: NRBMSSRNBMTDSV-UHFFFAOYSA-N
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Description

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate but lacks the benzyl and hydroxymethyl groups.

    Benzylpiperidine: Contains the benzyl group but lacks the hydroxymethyl group.

    Hydroxymethylpiperidine: Contains the hydroxymethyl group but lacks the benzyl group.

Uniqueness

This compound is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMSSRNBMTDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
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Reactant of Route 5
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Reactant of Route 6
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

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